molecular formula C17H17N5O2 B2848638 1-methyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1172733-51-5

1-methyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2848638
CAS No.: 1172733-51-5
M. Wt: 323.356
InChI Key: GANWPVDZACYIIF-UHFFFAOYSA-N
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Description

The compound 1-methyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic molecule featuring three critical structural motifs:

  • A 1H-pyrazole-5-carboxamide core with a methyl substituent at the 1-position.
  • A 1,3,4-oxadiazole ring linked to the pyrazole via a carboxamide group.
  • A 5,6,7,8-tetrahydronaphthalen-2-yl substituent attached to the oxadiazole ring.

Synthesis strategies for related compounds (e.g., tetrahydronaphthalene derivatives) involve multi-step reactions, including protection/deprotection of hydroxyl groups and coupling with heterocycles .

Properties

IUPAC Name

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22-14(8-9-18-22)15(23)19-17-21-20-16(24-17)13-7-6-11-4-2-3-5-12(11)10-13/h6-10H,2-5H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANWPVDZACYIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous molecules:

Compound Core Structure Substituents/Linkers Key Properties/Activities Synthesis Yield
Target Compound Pyrazole-oxadiazole-carboxamide 5,6,7,8-Tetrahydronaphthalen-2-yl on oxadiazole Not explicitly stated; inferred potential for kinase inhibition or receptor binding. Not reported
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (8a) Pyrazole-oxadiazole-thioacetate Phenyl on oxadiazole; thioacetate linker Cytotoxic/antioxidant potential (based on triazole analogs); moderate yield (53.84%). 53.84%
5-[(Naphthalen-5-yloxy)methyl]-1,3,4-oxadiazoles Oxadiazole-naphthalene ether Naphthalen-5-yloxy group on oxadiazole Varied solubility and electronic profiles due to naphthalene vs. tetrahydronaphthalene. Not reported
1-(1-(6-Methoxynaphthalen-2-yl)ethyl)-4-methyl-1H-pyrazole (22) Pyrazole-propanoic acid derivative Methoxynaphthalene linked via propanoic acid Likely enhanced lipophilicity vs. carboxamide linker; no activity data. Not reported

Key Insights:

Substituent Effects: The tetrahydronaphthalene group in the target compound provides partial saturation, reducing steric bulk compared to fully aromatic naphthalene derivatives (e.g., compound 8a in ). This may enhance membrane permeability . Linker Variability: The carboxamide linker in the target compound contrasts with the thioacetate in compound 8a and propanoic acid in compound 22 , altering hydrogen-bonding capacity and metabolic stability.

Pharmacological Implications: Compounds with oxadiazole-thioacetate linkages (e.g., 8a) have demonstrated cytotoxic and antioxidant activities in triazole analogs, though the target compound’s bioactivity remains unverified . Naphthalene vs.

Synthesis Challenges :

  • Synthesis of tetrahydronaphthalene derivatives (as in the target compound) requires precise protection/deprotection steps (e.g., using THP or LAH), as seen in .
  • Moderate yields (e.g., 53.84% for compound 8a ) highlight challenges in coupling heterocycles with bulky substituents.

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